{[(3-chlorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate
Description
{[(3-Chlorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a synthetic organic compound featuring a pyridine core substituted with a bromine atom at the 5-position and a carboxylate ester group at the 3-position. The ester moiety is further functionalized with a carbamoyl group linked to a 3-chlorophenylmethyl substituent. The bromine atom enhances electrophilicity, while the chlorophenyl group contributes to lipophilicity, which may influence bioavailability and target binding .
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3/c16-12-5-11(7-18-8-12)15(21)22-9-14(20)19-6-10-2-1-3-13(17)4-10/h1-5,7-8H,6,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJNOPOSGXXWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)COC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-chlorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzylamine with ethyl chloroformate to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 5-bromopyridine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ester product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
{[(3-chlorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino and ester functional groups.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used for these reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Substitution Reactions: Products include derivatives with different substituents on the pyridine ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, such as amides or alcohols.
Hydrolysis: The major products are 5-bromopyridine-3-carboxylic acid and 2-oxoethyl alcohol.
Scientific Research Applications
{[(3-chlorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {[(3-chlorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Halogen Effects : Bromine in the target compound and ’s analog increases molecular weight and polarizability compared to chlorine/fluorine in . This may slow metabolic clearance but improve target affinity .
- Functional Groups : The sulfamoyl group in ’s compound improves solubility via hydrogen bonding, contrasting with the carbamoyl group in the target compound, which prioritizes membrane permeability .
Pharmacological and Physicochemical Properties
- Bioavailability : Fluorine in ’s compound enhances metabolic stability and oral absorption compared to the target’s bromine .
- Solubility : The sulfamoyl group in ’s derivative likely increases water solubility (>50 mg/mL estimated) versus the target’s chlorophenyl group (<10 mg/mL predicted) .
- Target Selectivity : ’s dihydroisoxazole and pyrrolidine motifs suggest specificity for human transglutaminase-like enzymes, whereas the target compound’s bromopyridine may interact with nucleotide-binding domains .
Biological Activity
{[(3-chlorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is an organic compound characterized by a combination of aromatic and heterocyclic structures. Its unique functional groups, including a chlorophenyl group and a bromopyridine carboxylate group, make it a subject of interest in various biological studies, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in anticancer and antimicrobial domains. The following sections detail its mechanisms of action, specific case studies, and comparative analyses with similar compounds.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The precise pathways are still under investigation, but preliminary studies suggest:
- Anticancer Activity : The compound may induce apoptosis in cancer cells by disrupting cell cycle progression.
- Antimicrobial Properties : Potential efficacy against various bacterial strains has been observed, suggesting its role as an antimicrobial agent.
1. Anticancer Activity
A study evaluated the cytotoxic effects of this compound on glioblastoma cell lines. The lethal concentration (LC50) values were determined to be >3 μM, indicating a moderate level of cytotoxicity. In comparison, other compounds tested showed significantly lower LC50 values, suggesting that further optimization could enhance its anticancer potential .
2. Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains. It demonstrated notable inhibition zones, indicating its potential as an effective antimicrobial agent. However, detailed quantitative data on Minimum Inhibitory Concentrations (MIC) were not provided in the available literature.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with structurally similar compounds to assess variations in biological activity:
| Compound Name | Structure | LC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | Similar | 0.200 | Anticancer |
| Compound B | Similar | >3 | Anticancer |
| Compound C | Similar | 0.051 | Anticancer |
This table highlights that while this compound shows promise, other derivatives demonstrate superior potency in anticancer applications.
Research Findings Summary
Recent literature emphasizes the need for further research into the pharmacological properties of this compound. Key findings include:
- Potential as a Therapeutic Agent : Its unique structure may lead to novel therapeutic applications.
- Need for Structural Optimization : Modifications to enhance bioactivity and reduce toxicity are crucial for developing effective pharmaceutical agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
